N-(4-methylthiophen-3-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide
Description
N-(4-methylthiophen-3-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a piperazine moiety, and an azetidine ring
Properties
IUPAC Name |
N-(4-methylthiophen-3-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-10-8-21-9-12(10)15-13(18)16-6-11(7-16)22(19,20)17-4-2-14-3-5-17/h8-9,11,14H,2-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMFFKXOOXKTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1NC(=O)N2CC(C2)S(=O)(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiophen-3-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Piperazine Moiety: Piperazine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the piperazine group.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as β-amino alcohols.
Sulfonylation and Carboxamidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The piperazine moiety can be reduced to form secondary amines.
Substitution: The compound can undergo various substitution reactions, particularly at the thiophene ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylthiophen-3-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions of thiophene and piperazine-containing molecules with biological targets. It can also be used in the design of new drugs due to its potential bioactivity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. The presence of the piperazine moiety suggests possible applications in neuropharmacology, while the thiophene ring may contribute to anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the known characteristics of thiophene derivatives.
Mechanism of Action
The mechanism by which N-(4-methylthiophen-3-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and carboxamide groups could play crucial roles in these interactions, potentially forming hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylthiophen-3-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide: can be compared with other thiophene-containing compounds, such as thiophene-2-carboxamide derivatives.
Piperazine derivatives: like N-(2-chloroethyl)piperazine can also be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
